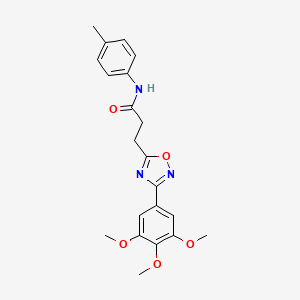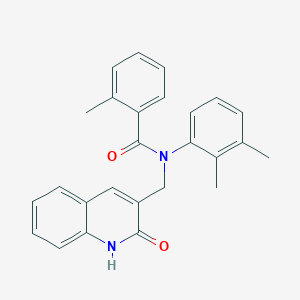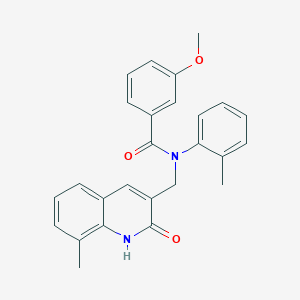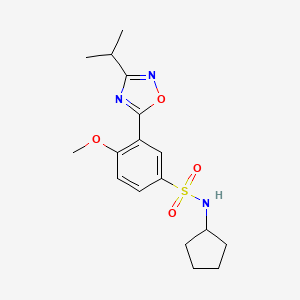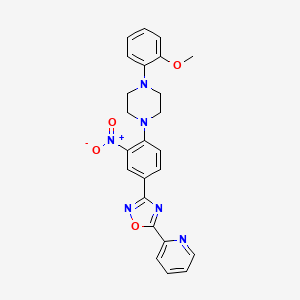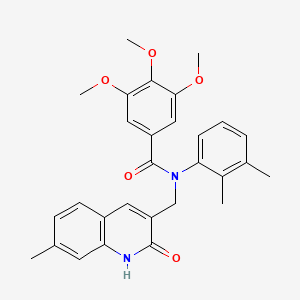
1-(4-methoxy-3-methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxy-3-methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide, also known as JNJ-42165279, is a small molecule drug that belongs to the class of piperidine carboxamides. It has been developed and studied for its potential therapeutic application in various diseases, including pain, inflammation, and addiction.
Mécanisme D'action
The exact mechanism of action of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. The NOP receptor is a G protein-coupled receptor that is involved in the regulation of pain, stress, and addiction. By blocking the NOP receptor, this compound is thought to reduce pain and inflammation, as well as the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have potent analgesic and anti-inflammatory effects, as well as the ability to reduce drug-seeking behavior in animal models of addiction. These effects are thought to be mediated by the blockade of the NOP receptor, which is involved in the regulation of pain, stress, and addiction. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide for lab experiments is its potency and selectivity for the NOP receptor, which allows for precise targeting of this receptor in preclinical studies. Additionally, this compound has a favorable pharmacokinetic profile, which makes it suitable for oral administration in animal models. However, one limitation of this compound is its relatively high cost, which may limit its use in large-scale preclinical studies.
Orientations Futures
There are several future directions for the study of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide. One potential application is in the treatment of chronic pain and inflammation, where this compound may offer a novel therapeutic approach by targeting the NOP receptor. Another potential application is in the treatment of addiction, where this compound may be useful in reducing drug-seeking behavior and the reinforcing effects of drugs of abuse. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in humans.
Méthodes De Synthèse
1-(4-methoxy-3-methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide is synthesized through a multi-step process that involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with N-phenylpiperidine-4-carboxamide in the presence of a base, followed by purification and isolation of the product. The yield of the synthesis process is reported to be high, and the purity of the final product is confirmed using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
1-(4-methoxy-3-methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide has been studied extensively for its potential therapeutic application in various diseases, including pain, inflammation, and addiction. In preclinical studies, this compound has been shown to have potent analgesic and anti-inflammatory effects, as well as the ability to reduce drug-seeking behavior in animal models of addiction. These findings have led to the development of this compound as a potential drug candidate for the treatment of chronic pain, inflammation, and addiction.
Propriétés
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O4S/c1-14-13-18(7-8-19(14)30-2)31(28,29)26-11-9-15(10-12-26)20(27)25-17-5-3-16(4-6-17)21(22,23)24/h3-8,13,15H,9-12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUACKLHPQYTHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

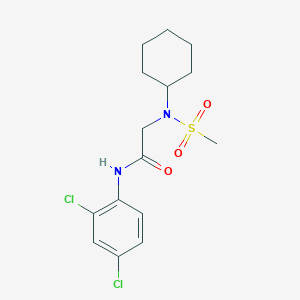
![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703763.png)

![3-(3-methoxyphenyl)-5-oxo-N-[(oxolan-2-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703792.png)
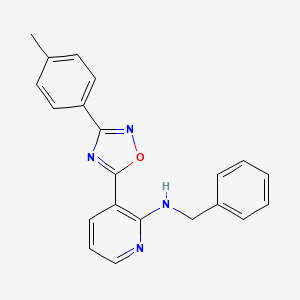


![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7703808.png)
